ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring, a methoxybenzamido group, and a methylphenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone.
Introduction of the Methoxybenzamido Group: This step involves the reaction of the pyridazine intermediate with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Addition of the Methylphenyl Group: The final step includes the coupling of the intermediate with 4-methylphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted benzamido derivatives.
Scientific Research Applications
Ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(3-hydroxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate: Differing by the presence of a hydroxyl group instead of a methoxy group.
Ethyl 4-(3-methoxybenzamido)-1-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate: Differing by the presence of a chlorophenyl group instead of a methylphenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-[(3-methoxybenzoyl)amino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-4-30-22(28)20-18(23-21(27)15-6-5-7-17(12-15)29-3)13-19(26)25(24-20)16-10-8-14(2)9-11-16/h5-13H,4H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGLJODFZRXZQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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